molecular formula C9H13NO B2942884 2-Methyl-2-(2-oxocyclopentyl)propanenitrile CAS No. 29777-64-8

2-Methyl-2-(2-oxocyclopentyl)propanenitrile

Cat. No.: B2942884
CAS No.: 29777-64-8
M. Wt: 151.209
InChI Key: IYCBWLCFUJHKSB-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-oxocyclopentyl)propanenitrile is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of a nitrile group and a cyclopentanone moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-oxocyclopentyl)propanenitrile typically involves the reaction of 2-oxocyclopentanone with an appropriate nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the nitrile precursor, followed by nucleophilic addition to the carbonyl group of 2-oxocyclopentanone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-oxocyclopentyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(2-oxocyclopentyl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-oxocyclopentyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The cyclopentanone moiety can undergo keto-enol tautomerism, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methyl-2-(2-oxocyclopentyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,6-10)7-4-3-5-8(7)11/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCBWLCFUJHKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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